![molecular formula C21H31NO3 B5690742 {3-(2-methoxyethyl)-1-[(1-phenylcyclopentyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5690742.png)
{3-(2-methoxyethyl)-1-[(1-phenylcyclopentyl)carbonyl]-3-piperidinyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-(2-methoxyethyl)-1-[(1-phenylcyclopentyl)carbonyl]-3-piperidinyl}methanol, also known as MPCC, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. MPCC is a synthetic compound that was first synthesized in 2005 by a team of researchers from the University of California, San Francisco. Since then, MPCC has been studied extensively for its biochemical and physiological effects, mechanism of action, and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of {3-(2-methoxyethyl)-1-[(1-phenylcyclopentyl)carbonyl]-3-piperidinyl}methanol is not fully understood, but it is believed to involve the modulation of several signaling pathways, including the GABAergic, cholinergic, and dopaminergic systems. {3-(2-methoxyethyl)-1-[(1-phenylcyclopentyl)carbonyl]-3-piperidinyl}methanol has been shown to enhance GABAergic neurotransmission, leading to increased inhibitory signaling and reduced excitotoxicity. {3-(2-methoxyethyl)-1-[(1-phenylcyclopentyl)carbonyl]-3-piperidinyl}methanol has also been shown to modulate cholinergic neurotransmission, improving cognitive function and reducing the incidence of seizures. Finally, {3-(2-methoxyethyl)-1-[(1-phenylcyclopentyl)carbonyl]-3-piperidinyl}methanol has been shown to modulate dopaminergic neurotransmission, reducing the incidence of Parkinson's disease and other movement disorders.
Biochemical and Physiological Effects:
{3-(2-methoxyethyl)-1-[(1-phenylcyclopentyl)carbonyl]-3-piperidinyl}methanol has several biochemical and physiological effects, including neuroprotection, antiarrhythmic effects, and anticancer effects. {3-(2-methoxyethyl)-1-[(1-phenylcyclopentyl)carbonyl]-3-piperidinyl}methanol has been shown to reduce neuronal damage and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. {3-(2-methoxyethyl)-1-[(1-phenylcyclopentyl)carbonyl]-3-piperidinyl}methanol has also been shown to reduce the incidence of ventricular arrhythmias in animal models of cardiac disease. Finally, {3-(2-methoxyethyl)-1-[(1-phenylcyclopentyl)carbonyl]-3-piperidinyl}methanol has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using {3-(2-methoxyethyl)-1-[(1-phenylcyclopentyl)carbonyl]-3-piperidinyl}methanol in lab experiments include its synthetic accessibility, high purity, and well-characterized mechanism of action. {3-(2-methoxyethyl)-1-[(1-phenylcyclopentyl)carbonyl]-3-piperidinyl}methanol has been extensively studied in animal models, providing a wealth of data on its biochemical and physiological effects. However, the limitations of using {3-(2-methoxyethyl)-1-[(1-phenylcyclopentyl)carbonyl]-3-piperidinyl}methanol in lab experiments include its potential toxicity and off-target effects. {3-(2-methoxyethyl)-1-[(1-phenylcyclopentyl)carbonyl]-3-piperidinyl}methanol has been shown to have some toxic effects at high doses, and its effects on non-target tissues and organs are not well understood.
Direcciones Futuras
There are several future directions for research on {3-(2-methoxyethyl)-1-[(1-phenylcyclopentyl)carbonyl]-3-piperidinyl}methanol, including its potential therapeutic applications in human diseases, its optimization for clinical use, and its potential as a tool for studying neurotransmission and signaling pathways. {3-(2-methoxyethyl)-1-[(1-phenylcyclopentyl)carbonyl]-3-piperidinyl}methanol has shown promising results in animal models of Alzheimer's disease, traumatic brain injury, cardiac disease, and cancer, and further research is needed to determine its safety and efficacy in humans. Additionally, the optimization of {3-(2-methoxyethyl)-1-[(1-phenylcyclopentyl)carbonyl]-3-piperidinyl}methanol synthesis and formulation for clinical use is an important area of future research. Finally, {3-(2-methoxyethyl)-1-[(1-phenylcyclopentyl)carbonyl]-3-piperidinyl}methanol has the potential to be a powerful tool for studying neurotransmission and signaling pathways, providing insights into the mechanisms underlying neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of {3-(2-methoxyethyl)-1-[(1-phenylcyclopentyl)carbonyl]-3-piperidinyl}methanol involves several steps, including the reaction of 1-phenylcyclopentanone with methyl magnesium bromide, followed by the reaction of the resulting ketone with piperidine. The final step involves the reduction of the resulting amide to the corresponding alcohol using sodium borohydride. The synthesis of {3-(2-methoxyethyl)-1-[(1-phenylcyclopentyl)carbonyl]-3-piperidinyl}methanol has been optimized over the years, resulting in higher yields and improved purity.
Aplicaciones Científicas De Investigación
{3-(2-methoxyethyl)-1-[(1-phenylcyclopentyl)carbonyl]-3-piperidinyl}methanol has been studied for its potential therapeutic applications in various fields, including neuroscience, cardiology, and oncology. In neuroscience, {3-(2-methoxyethyl)-1-[(1-phenylcyclopentyl)carbonyl]-3-piperidinyl}methanol has been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In cardiology, {3-(2-methoxyethyl)-1-[(1-phenylcyclopentyl)carbonyl]-3-piperidinyl}methanol has been shown to have antiarrhythmic effects, reducing the incidence of ventricular arrhythmias in animal models of cardiac disease. In oncology, {3-(2-methoxyethyl)-1-[(1-phenylcyclopentyl)carbonyl]-3-piperidinyl}methanol has been shown to have anticancer effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
[3-(hydroxymethyl)-3-(2-methoxyethyl)piperidin-1-yl]-(1-phenylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3/c1-25-15-13-20(17-23)10-7-14-22(16-20)19(24)21(11-5-6-12-21)18-8-3-2-4-9-18/h2-4,8-9,23H,5-7,10-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPSLCYXKDNRCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCCN(C1)C(=O)C2(CCCC2)C3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-(2-Methoxyethyl)-1-[(1-phenylcyclopentyl)carbonyl]-3-piperidinyl}methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

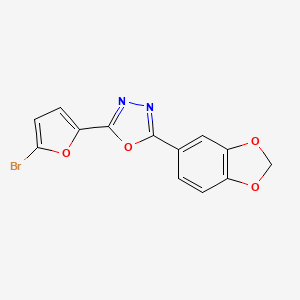
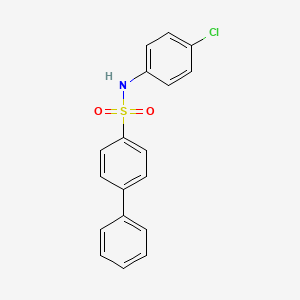
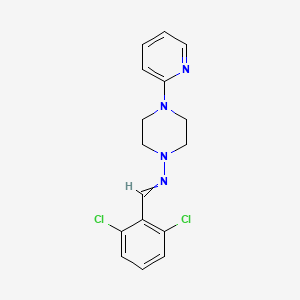
![rel-(3R,4S)-1-{2-[rel-(2R,6S)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-4-(5-methyl-2-furyl)-3-pyrrolidinamine dihydrochloride](/img/structure/B5690697.png)
![2-(dimethylamino)-2-(2-fluorophenyl)-N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5690699.png)
![4-cyclopropyl-1-[3-(2-methoxyphenoxy)propyl]-4-methylpyrrolidin-2-one](/img/structure/B5690710.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2,4-difluorophenoxy)acetamide](/img/structure/B5690713.png)
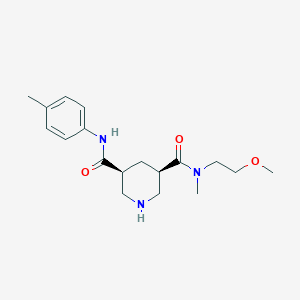
![N-[2-(4-methoxyphenyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B5690724.png)
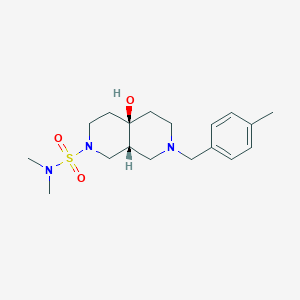
![methyl 4-[(4-methoxyphenoxy)methyl]benzoate](/img/structure/B5690734.png)
![(3aR*,9bR*)-2-[(dimethylamino)sulfonyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5690750.png)
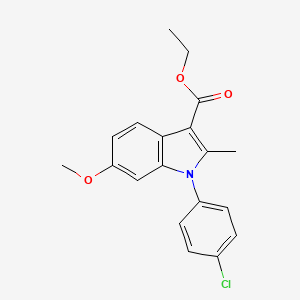
![4-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5690770.png)